Parathyroid hormone-related protein (1-36) is synthesized through post-translational processing of the full-length protein. It can be produced using solid-phase peptide synthesis techniques, ensuring high purity and biological activity. Facilities such as the William Keck Peptide Synthesis Facility at Yale University have been instrumental in its synthesis and characterization, employing methods like reverse-phase high-performance liquid chromatography for purity assessment .
Parathyroid hormone-related protein (1-36) is classified as a peptide hormone and falls under the category of signaling molecules that regulate calcium levels in the body. Its classification can also extend to growth factors due to its role in stimulating cellular proliferation, particularly in pancreatic beta cells .
The synthesis of parathyroid hormone-related protein (1-36) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process involves:
The synthesis process often requires stringent conditions to maintain the integrity of the peptide, including temperature control and an inert atmosphere to prevent degradation. Quality control measures include mass spectrometry and amino acid analysis to confirm the structure and content of the synthesized peptide .
Parathyroid hormone-related protein (1-36) consists of 36 amino acids, with its sequence being critical for its biological activity. The structural conformation allows it to effectively bind to receptors involved in calcium regulation.
The molecular weight of parathyroid hormone-related protein (1-36) is approximately 4,200 Da, with specific structural motifs that facilitate receptor interaction. The peptide adopts a helical conformation that is essential for its activity .
Parathyroid hormone-related protein (1-36) participates in various biochemical reactions primarily related to calcium metabolism. It stimulates renal tubular calcium reabsorption and influences bone resorption processes.
The mechanism involves binding to the parathyroid hormone/parathyroid hormone-related protein receptor, leading to activation of intracellular signaling pathways such as cyclic adenosine monophosphate production. This signaling cascade ultimately results in increased calcium reabsorption in kidneys and enhanced bone turnover .
The mechanism of action for parathyroid hormone-related protein (1-36) involves:
Studies have shown that administration of parathyroid hormone-related protein (1-36) results in significant changes in mineral homeostasis, including increased serum calcium levels without affecting endogenous parathyroid hormone secretion .
Parathyroid hormone-related protein (1-36) appears as a white powder when lyophilized and is soluble in aqueous solutions at physiological pH. Its stability can be affected by temperature and pH levels.
The peptide exhibits characteristics typical of proteins, including susceptibility to enzymatic degradation by proteases. It has a relatively short half-life in circulation due to rapid metabolism.
Analytical techniques such as mass spectrometry confirm its identity and purity, while stability studies help determine optimal storage conditions, typically at low temperatures .
Parathyroid hormone-related protein (1-36) has several applications in scientific research and clinical settings:
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0